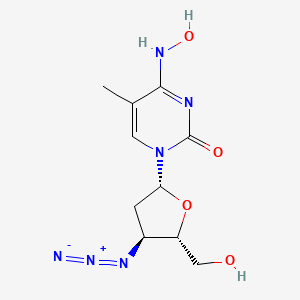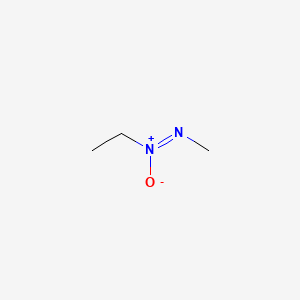
3'-Azido-2',3'-dideoxy-N4-OH-5-methylcytidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3’-Azido-2’,3’-dideoxy-N4-OH-5-methylcytidine is a nucleoside analog known for its potential antiviral properties. It is structurally related to other nucleoside analogs and has been studied for its ability to inhibit viral replication, particularly in the context of human immunodeficiency virus (HIV) research .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3’-Azido-2’,3’-dideoxy-N4-OH-5-methylcytidine typically involves multiple steps, starting from a suitable nucleoside precursor. The azido group is introduced through nucleophilic substitution reactions, often using azidotrimethylsilane or sodium azide as the azide source. The reaction conditions usually require anhydrous solvents and inert atmosphere to prevent side reactions .
Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-performance liquid chromatography (HPLC) for purification and the implementation of scalable reaction conditions that ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions: 3’-Azido-2’,3’-dideoxy-N4-OH-5-methylcytidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction of the azido group can yield amine derivatives.
Substitution: The azido group can participate in substitution reactions to form different functionalized nucleosides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Reagents like halides or other nucleophiles can be used under basic or acidic conditions.
Major Products: The major products formed from these reactions include various functionalized nucleosides that can be further studied for their biological activities .
Scientific Research Applications
3’-Azido-2’,3’-dideoxy-N4-OH-5-methylcytidine has been extensively studied for its applications in:
Chemistry: Used as a building block for the synthesis of other nucleoside analogs.
Biology: Investigated for its role in inhibiting viral replication, particularly in HIV research.
Medicine: Potential therapeutic agent for antiviral treatments.
Industry: Used in the development of antiviral drugs and as a research tool in molecular biology.
Mechanism of Action
The compound exerts its effects by incorporating into the viral DNA during replication, leading to chain termination. This prevents the virus from replicating effectively. The molecular targets include viral reverse transcriptase enzymes, which are crucial for the replication of retroviruses like HIV .
Comparison with Similar Compounds
- 3’-Azido-3’-deoxythymidine
- 2’,3’-Dideoxycytidine
- 3’-Azido-2’,3’-dideoxyguanosine
Uniqueness: 3’-Azido-2’,3’-dideoxy-N4-OH-5-methylcytidine is unique due to its specific structural modifications, which confer distinct antiviral properties. Its ability to inhibit viral replication with high selectivity makes it a valuable compound in antiviral research .
Properties
CAS No. |
115913-79-6 |
|---|---|
Molecular Formula |
C10H14N6O4 |
Molecular Weight |
282.26 g/mol |
IUPAC Name |
1-[(2R,4S,5S)-4-azido-5-(hydroxymethyl)oxolan-2-yl]-4-(hydroxyamino)-5-methylpyrimidin-2-one |
InChI |
InChI=1S/C10H14N6O4/c1-5-3-16(10(18)12-9(5)14-19)8-2-6(13-15-11)7(4-17)20-8/h3,6-8,17,19H,2,4H2,1H3,(H,12,14,18)/t6-,7+,8+/m0/s1 |
InChI Key |
UALCCFUZBGNAPH-XLPZGREQSA-N |
Isomeric SMILES |
CC1=CN(C(=O)N=C1NO)[C@H]2C[C@@H]([C@H](O2)CO)N=[N+]=[N-] |
Canonical SMILES |
CC1=CN(C(=O)N=C1NO)C2CC(C(O2)CO)N=[N+]=[N-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![1,3-Bis[(4-methoxyphenyl)methyl]-2-(4-nitrophenyl)-1,3-diazinane](/img/structure/B12798630.png)




